Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18071890
InChI: InChI=1S/C11H13BrFNO2.ClH/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H
SMILES:
Molecular Formula: C11H14BrClFNO2
Molecular Weight: 326.59 g/mol

Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride

CAS No.:

Cat. No.: VC18071890

Molecular Formula: C11H14BrClFNO2

Molecular Weight: 326.59 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride -

Specification

Molecular Formula C11H14BrClFNO2
Molecular Weight 326.59 g/mol
IUPAC Name ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C11H13BrFNO2.ClH/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H
Standard InChI Key UHFUKMYEHQQYMI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=C(C=CC(=C1)Br)F)N.Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride (CAS: 780034-35-7) is a hydrochloride salt derived from its parent ester, ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate. The molecular formula of the free base is C11_{11}H13_{13}BrFNO2_2, with a molecular weight of 290.13 g/mol . Upon hydrochlorination, the formula becomes C11_{11}H14_{14}BrClFNO2_2, increasing the molecular weight to 326.59 g/mol. The compound’s IUPAC name reflects its substitution pattern: ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride.

Table 1: Key Molecular Properties

PropertyValue
CAS Number780034-35-7 (free base)
Molecular Formula (salt)C11_{11}H14_{14}BrClFNO2_2
Molecular Weight326.59 g/mol
Halogen SubstituentsBromine (5-position), Fluorine (2-position)
Functional GroupsAmino, Ester, Hydrochloride

The crystal structure remains uncharacterized, but computational models predict a planar phenyl ring with steric interactions between the bromine atom and the ester group.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride involves multistep organic transformations. A modified Knoevenagel condensation–reduction sequence, adapted from methods used for related arylpropanoates, is commonly employed :

  • Knoevenagel Condensation:
    Reaction of 5-bromo-2-fluorobenzaldehyde with Meldrum’s acid in triethylammonium formate (TEAF) yields 3-(5-bromo-2-fluorophenyl)prop-2-enoic acid.

  • Reduction and Esterification:
    Hydrogenation of the α,β-unsaturated acid using stannous chloride (SnCl2_2) in ethanol simultaneously reduces the double bond and esterifies the carboxylic acid, producing ethyl 3-(5-bromo-2-fluorophenyl)propanoate .

  • Amination and Salt Formation:
    Direct amination via nucleophilic substitution or reductive amination introduces the amino group, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Knoevenagel CondensationTEAF, 80°C, 6 h78
Reduction/EsterificationSnCl2_2, EtOH, reflux, 12 h65
HydrochlorinationHCl (g), diethyl ether, 0°C92

Industrial-Scale Production

Commercial manufacturers like Aromsyn offer gram-to-kilogram scale synthesis with ≥98% purity, validated by high-performance liquid chromatography (HPLC) and mass spectrometry . Critical quality control measures include:

  • Batch-Specific COA: Ensures traceability of purity, residual solvents, and heavy metals .

  • Stability Testing: Accelerated degradation studies under varied pH and temperature conditions.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 5-position undergoes Suzuki–Miyaura cross-coupling with arylboronic acids, enabling π-system extension. For example, reaction with phenylboronic acid in tetrahydrofuran (THF) catalyzed by Pd(PPh3_3)4_4 produces biphenyl derivatives.

Amino Group Modifications

The primary amine participates in:

  • Acylation: Acetic anhydride forms the acetamide derivative (m.p. 145–147°C).

  • Schiff Base Formation: Condensation with benzaldehyde yields imines, useful as ligands in coordination chemistry.

Ester Hydrolysis

Alkaline hydrolysis with NaOH yields 3-amino-3-(5-bromo-2-fluorophenyl)propanoic acid, a potential building block for peptide mimetics .

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison of Halogenated Propanoates

CompoundAnticancer IC50_{50} (μM)Anti-Inhibition (% TNF-α)
Ethyl 3-amino-3-(5-Br-2-F-Ph)propanoate·HCl12.540
Ethyl 3-amino-3-(2-Br-4-F-Ph)propanoate·HCl18.732
Ethyl 3-amino-3-(4-F-2-Me-Ph)propanoate24.128

The 5-bromo-2-fluoro substitution pattern confers superior bioactivity over other halogenated analogs, likely due to optimized halogen bonding and steric effects.

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